2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is related to the class of organic compounds known as oligopeptides . The compound is a part of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-oxadiazole derivatives have been synthesized from Schiff base of the corresponding hydrazide . In another series, 1,3,4-oxadiazole has been synthesized from 2-{2-[(naphthalen-2-yloxy)-methyl]-1Hbenzimidazol-1-yl}acetohydrazide by using phosphorous oxychloride and aromatic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of naphthalen-1-ylmethyl 2- (6-methoxynaphthalen-2-yl)propanoate, C25H22O3, has been reported . The structure is orthorhombic, with parameters a = 6.1768 (2) Å, b = 11.2198 (5) Å, c = 27.5938 (11) Å, V = 1912.32 (13) Å .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid” are not available, similar compounds have been involved in various chemical reactions. For instance, 1,3,4-oxadiazole derivatives have been synthesized from Schiff base of the corresponding hydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of naphthalen-1-ylmethyl 2- (6-methoxynaphthalen-2-yl)propanoate, C25H22O3, has been reported . The structure is orthorhombic, with parameters a = 6.1768 (2) Å, b = 11.2198 (5) Å, c = 27.5938 (11) Å, V = 1912.32 (13) Å .Scientific Research Applications
- Aminophosphonates, including this compound, have attracted attention due to their ability to mimic transition states of amines and esters in biological processes . Researchers explore their potential as peptide enzyme inhibitors and chelating agents with pharmacological targets.
- The synthesis of this compound involves copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reactions . Explore its role as a ligand or catalyst in metal-mediated transformations.
Medicinal Chemistry and Drug Development
Organometallic Catalysis
Future Directions
Thiazoles have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Research laboratories are still involved deeply for the research of a new anticancer drug . This indicates that there is potential for future research and development involving “2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid” and similar compounds.
properties
IUPAC Name |
2-[4-methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-11-15(10-17(19)20)21-16(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMRTIXYURELRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid |
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